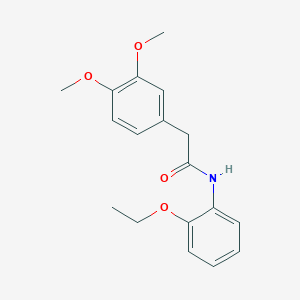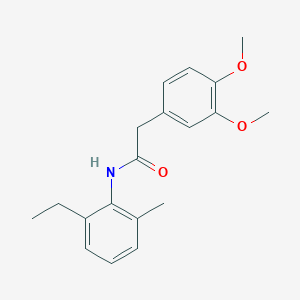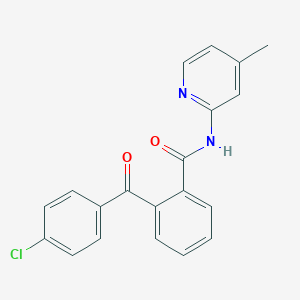
2-(4-chlorobenzoyl)-N-(4-methyl-2-pyridinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorobenzoyl)-N-(4-methyl-2-pyridinyl)benzamide, also known as BAY 11-7082, is a small molecule inhibitor that has been extensively studied for its anti-inflammatory and anti-cancer properties. It was first synthesized in 2000 by Bayer AG and since then, its mechanism of action and potential therapeutic applications have been extensively investigated.
Mécanisme D'action
2-(4-chlorobenzoyl)-N-(4-methyl-2-pyridinyl)benzamide 11-7082 works by inhibiting the activity of IκB kinase (IKK), a key enzyme involved in the activation of NF-κB. By inhibiting IKK, 2-(4-chlorobenzoyl)-N-(4-methyl-2-pyridinyl)benzamide 11-7082 prevents the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This leads to the accumulation of IκBα in the cytoplasm, preventing the translocation of NF-κB to the nucleus and subsequent gene expression.
Biochemical and Physiological Effects:
2-(4-chlorobenzoyl)-N-(4-methyl-2-pyridinyl)benzamide 11-7082 has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has been shown to inhibit the activity of other signaling pathways, including STAT3 and JAK2/STAT3. It has also been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chlorobenzoyl)-N-(4-methyl-2-pyridinyl)benzamide 11-7082 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and specificity for its target, making it a useful tool for studying the role of NF-κB and other signaling pathways in various cellular processes.
However, there are also some limitations to using 2-(4-chlorobenzoyl)-N-(4-methyl-2-pyridinyl)benzamide 11-7082 in lab experiments. It has been shown to have some off-target effects, particularly at high concentrations. It is also relatively unstable in solution, requiring careful storage and handling.
Orientations Futures
There are several potential future directions for research on 2-(4-chlorobenzoyl)-N-(4-methyl-2-pyridinyl)benzamide 11-7082. One area of interest is the development of more potent and selective inhibitors of IKK and other signaling pathways. Another area of interest is the use of 2-(4-chlorobenzoyl)-N-(4-methyl-2-pyridinyl)benzamide 11-7082 in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy.
In addition, there is ongoing research on the role of NF-κB and other signaling pathways in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. 2-(4-chlorobenzoyl)-N-(4-methyl-2-pyridinyl)benzamide 11-7082 and other inhibitors of these pathways may have therapeutic potential in these diseases.
Conclusion:
In conclusion, 2-(4-chlorobenzoyl)-N-(4-methyl-2-pyridinyl)benzamide 11-7082 is a small molecule inhibitor that has been extensively studied for its anti-inflammatory and anti-cancer properties. It works by inhibiting the activity of NF-κB and other signaling pathways, leading to a decrease in inflammation and cancer cell growth. While there are some limitations to using 2-(4-chlorobenzoyl)-N-(4-methyl-2-pyridinyl)benzamide 11-7082 in lab experiments, it has several advantages and has potential future directions for research in various diseases.
Méthodes De Synthèse
The synthesis of 2-(4-chlorobenzoyl)-N-(4-methyl-2-pyridinyl)benzamide 11-7082 involves the reaction of 4-chlorobenzoyl chloride with 4-methyl-2-pyridinylamine in the presence of a base such as triethylamine. The resulting product is then reacted with benzoyl chloride to form the final compound. This synthesis method has been optimized for high yields and purity.
Applications De Recherche Scientifique
2-(4-chlorobenzoyl)-N-(4-methyl-2-pyridinyl)benzamide 11-7082 has been studied extensively for its anti-inflammatory properties. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. By inhibiting NF-κB, 2-(4-chlorobenzoyl)-N-(4-methyl-2-pyridinyl)benzamide 11-7082 has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation.
In addition to its anti-inflammatory properties, 2-(4-chlorobenzoyl)-N-(4-methyl-2-pyridinyl)benzamide 11-7082 has also been studied for its anti-cancer properties. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. These effects are thought to be mediated through the inhibition of NF-κB and other signaling pathways.
Propriétés
Formule moléculaire |
C20H15ClN2O2 |
|---|---|
Poids moléculaire |
350.8 g/mol |
Nom IUPAC |
2-(4-chlorobenzoyl)-N-(4-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C20H15ClN2O2/c1-13-10-11-22-18(12-13)23-20(25)17-5-3-2-4-16(17)19(24)14-6-8-15(21)9-7-14/h2-12H,1H3,(H,22,23,25) |
Clé InChI |
GNHAEVPINRYVTG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
CC1=CC(=NC=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




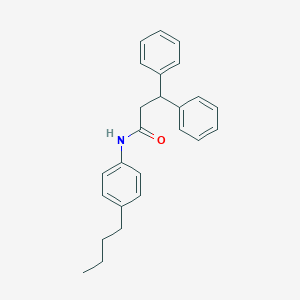
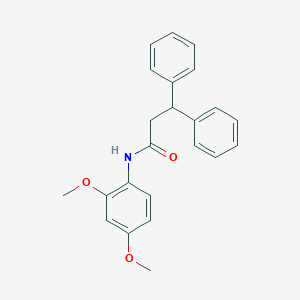
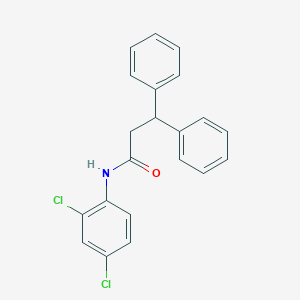
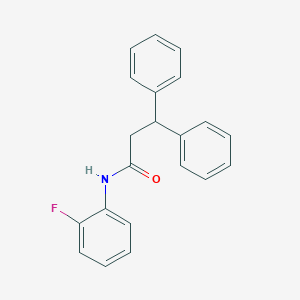
![Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B291202.png)
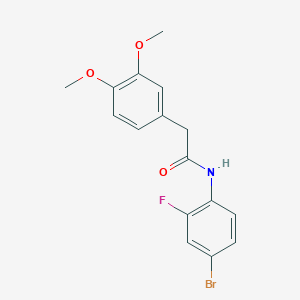
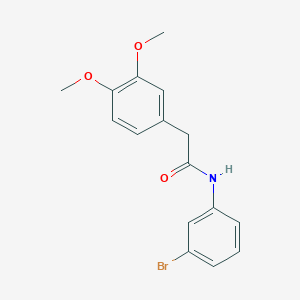
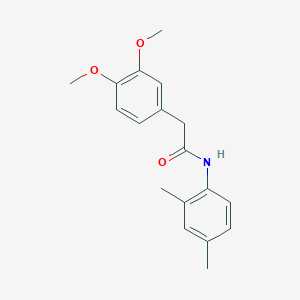

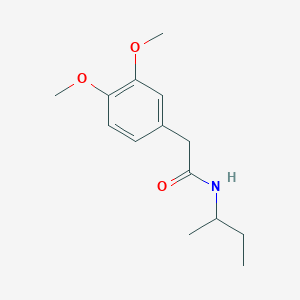
![Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B291211.png)
